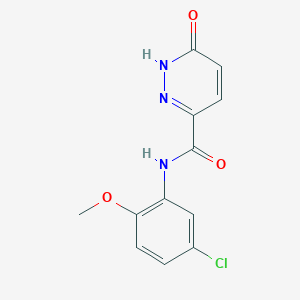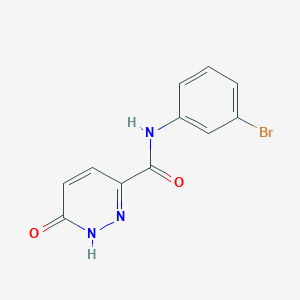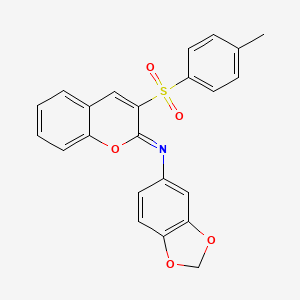
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile (BMSPP) is a novel compound that has recently gained attention in the scientific community due to its potential applications in various research areas. BMSPP is an organosulfur compound that has been found to possess a variety of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. BMSPP has also been shown to have potential applications in the field of drug discovery and development, as well as in the development of therapeutic agents for the treatment of various diseases.
Scientific Research Applications
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been studied for its potential applications in various scientific research areas. For example, (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been found to possess antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has also been shown to possess antioxidant activity and to have anti-inflammatory effects. In addition, (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been studied for its potential applications in the field of drug discovery and development, as well as for its potential use as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is not yet fully understood. However, it is believed that (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile exerts its antimicrobial activity by interfering with the bacterial cell membrane and disrupting its integrity. (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has also been suggested to act as an antioxidant by scavenging free radicals, and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile have been studied in various organisms, including bacteria, plants, and animals. In bacteria, (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been found to possess antimicrobial activity, as well as antioxidant and anti-inflammatory effects. In plants, (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been found to possess antioxidant and anti-inflammatory effects, as well as to have potential applications in the field of plant growth and development. In animals, (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been found to possess antioxidant and anti-inflammatory effects, as well as to have potential applications in the field of drug discovery and development.
Advantages and Limitations for Lab Experiments
The main advantage of using (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile in laboratory experiments is its low cost and availability. (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is relatively easy to synthesize and can be obtained from commercial sources at low cost. The main limitation of using (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile in laboratory experiments is its instability in aqueous solutions, which means that it must be used immediately after synthesis.
Future Directions
The potential future directions for (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile include further research into its mechanism of action and its potential applications in the field of drug discovery and development. In addition, further research into the biochemical and physiological effects of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile in various organisms is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile and the optimization of its synthesis conditions is needed to improve its availability and cost-effectiveness. Finally, further research into the potential toxicity of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is also needed to ensure its safety for use in laboratory experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile has been reported by several research groups. The most common method involves the reaction of benzenesulfonyl chloride with methylsulfanyl piperidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous solution at room temperature and yields (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile in good yields. Other methods for the synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile have also been reported, including the reaction of piperidine with benzenesulfonyl chloride in the presence of a base, such as potassium carbonate, and the reaction of piperidine with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGUXVGXNUUKL-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)


![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)